molecular formula C18H17ClN2O4S B2897726 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 912762-66-4

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Katalognummer B2897726
CAS-Nummer: 912762-66-4
Molekulargewicht: 392.85
InChI-Schlüssel: GDAMVYJSRLFQFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as CKD-516, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of benzothiazole derivatives and has shown promising results in various scientific studies. In

Wirkmechanismus

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exerts its pharmacological effects by activating the PPARδ receptor. PPARδ is a transcription factor that regulates the expression of various genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR), which binds to specific DNA sequences in the promoter regions of target genes. This leads to the upregulation or downregulation of gene expression, depending on the target gene.
Biochemical and Physiological Effects:
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle cells, leading to improved insulin sensitivity. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has also been shown to reduce hepatic lipid accumulation and improve liver function in animal models of nonalcoholic fatty liver disease (NAFLD). Additionally, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines in various cell types.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has good stability in solution. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has also been shown to have good selectivity and potency for the PPARδ receptor, making it a useful tool for studying the effects of PPARδ activation. However, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has some limitations for lab experiments. The compound has poor solubility in water, which can limit its use in certain assays. Additionally, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has not been extensively studied in humans, which limits its potential clinical applications.

Zukünftige Richtungen

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has shown promising results in preclinical studies, and there are several future directions for research on this compound. One potential direction is to further investigate the effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide on lipid metabolism and glucose homeostasis in animal models of metabolic disorders such as obesity and type 2 diabetes. Another direction is to investigate the potential anti-inflammatory effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in various disease models, including inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to determine the safety and efficacy of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in humans, which could lead to the development of new therapies for metabolic and inflammatory diseases.
Conclusion:
In conclusion, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a small molecule compound that has shown promising results in various scientific studies. The compound has potent and selective agonistic activity for the PPARδ receptor, leading to improved lipid metabolism, glucose homeostasis, and anti-inflammatory effects. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including good stability and selectivity, but also has some limitations, such as poor solubility in water. Future research on N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide could lead to the development of new therapies for metabolic and inflammatory diseases.

Synthesemethoden

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 5-chloro-2-aminobenzothiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds to form N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide as a white solid with a yield of approximately 70%.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific studies. The compound has been shown to have potent and selective agonistic activity for the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to activate PPARδ, leading to increased fatty acid oxidation, glucose uptake, and anti-inflammatory effects.

Eigenschaften

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-9-11(19)5-6-14-15(9)20-18(26-14)21-17(22)10-7-12(23-2)16(25-4)13(8-10)24-3/h5-8H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAMVYJSRLFQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.